
2-BroMo-1,3,5-Triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BroMo-1,3,5-Triazine is a chemical compound with the molecular formula C3H2BrN3 and a molecular weight of 159.97 . It is a derivative of 1,3,5-Triazine, also known as s-triazine, which is an organic chemical compound with the formula (HCN)3 .
Synthesis Analysis
The synthesis of 2-BroMo-1,3,5-Triazine involves various methods. One method involves the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines using readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base . Another method involves the co-trimerization of benzonitriles with guanidine hydrochloride .Molecular Structure Analysis
Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . An efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .Physical And Chemical Properties Analysis
2-BroMo-1,3,5-Triazine has a boiling point of 295.8±23.0 °C and a density of 1.875±0.06 g/cm3 . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability .Safety And Hazards
Orientations Futures
The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine is described .
Relevant papers on 2-BroMo-1,3,5-Triazine include "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines" and "1,3,5-Triazine-based polymer: synthesis, characterization and application for immobilization of silver nanoparticles" .
Propriétés
Numéro CAS |
1225053-73-5 |
|---|---|
Nom du produit |
2-BroMo-1,3,5-Triazine |
Formule moléculaire |
C3H2BrN3 |
Poids moléculaire |
159.97208 |
Synonymes |
2-BroMo-1,3,5-Triazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



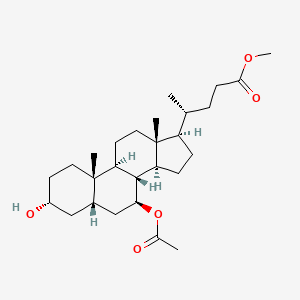
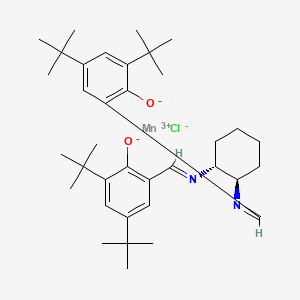
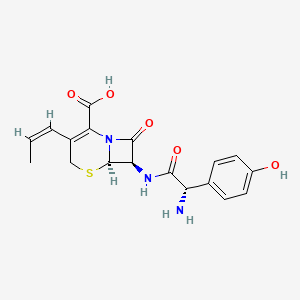
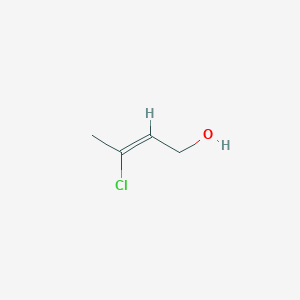
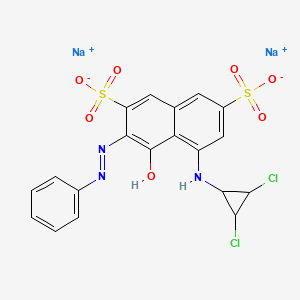
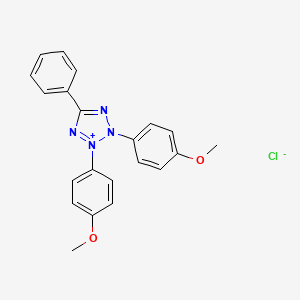
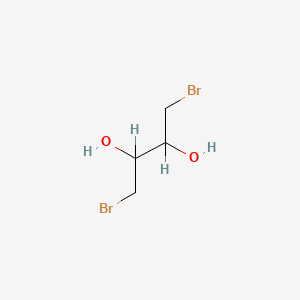
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)
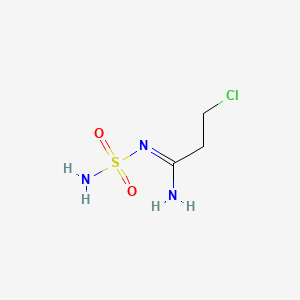
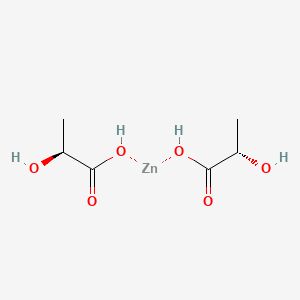
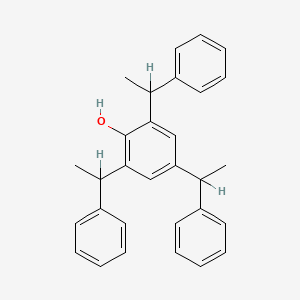
![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)